molecular formula C13H20N2O2 B15142827 N-Desethyl N-Methyl-d6 rac-Rivastigmine

N-Desethyl N-Methyl-d6 rac-Rivastigmine

Cat. No.: B15142827
M. Wt: 242.35 g/mol
InChI Key: AIHREYCBCYOMLZ-RKAHMFOGSA-N
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Description

N-Desethyl N-methyl rac-Rivastigmine-d6 is a deuterated derivative of N-Desethyl N-methyl rac-Rivastigmine. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl N-methyl rac-Rivastigmine-d6 typically involves the deuteration of N-Desethyl N-methyl rac-Rivastigmine. The process includes the following steps:

    Starting Material: N-Desethyl N-methyl rac-Rivastigmine.

    Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of N-Desethyl N-methyl rac-Rivastigmine-d6 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Desethyl N-methyl rac-Rivastigmine-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-Desethyl N-methyl rac-Rivastigmine-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the distribution and breakdown of compounds.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of N-Desethyl N-methyl rac-Rivastigmine-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for detailed tracking and analysis of its behavior in biological systems. The compound primarily targets acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function.

Comparison with Similar Compounds

Similar Compounds

    N-Desethyl N-methyl rac-Rivastigmine: The non-deuterated version of the compound.

    Rivastigmine: A related compound used in the treatment of Alzheimer’s disease.

    N-Desmethyl Rivastigmine: Another derivative of Rivastigmine.

Uniqueness

N-Desethyl N-methyl rac-Rivastigmine-d6 is unique due to its deuterium labeling, which provides several advantages:

    Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen atoms, making the compound more stable.

    Improved Tracking: The deuterium labeling allows for more precise tracking in experimental studies.

    Reduced Metabolism: Deuterium-labeled compounds often exhibit slower metabolism, which can be beneficial in pharmacokinetic studies.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

242.35 g/mol

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N,N-bis(trideuteriomethyl)carbamate

InChI

InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3/i4D3,5D3

InChI Key

AIHREYCBCYOMLZ-RKAHMFOGSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)OC1=CC=CC(=C1)C(C)N(C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C

Origin of Product

United States

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